2-((3,4-Dimethoxyphenethyl)amino)-4-((4-isopropylphenyl)amino)-4-oxobutanoic acid

Description

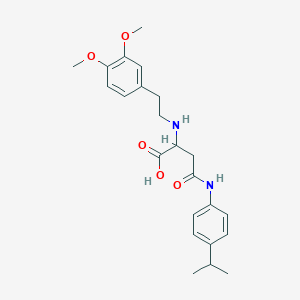

2-((3,4-Dimethoxyphenethyl)amino)-4-((4-isopropylphenyl)amino)-4-oxobutanoic acid is a synthetic organic compound featuring a 4-oxobutanoic acid backbone substituted with two distinct aromatic amine groups. The 3,4-dimethoxyphenethyl moiety contributes electron-donating methoxy groups, while the 4-isopropylphenyl group introduces steric bulk and lipophilicity. Its synthesis likely involves coupling reactions between the phenethyl and isopropylphenyl amines with the oxobutanoic acid core, analogous to methods described for related compounds .

Properties

IUPAC Name |

2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxo-4-(4-propan-2-ylanilino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O5/c1-15(2)17-6-8-18(9-7-17)25-22(26)14-19(23(27)28)24-12-11-16-5-10-20(29-3)21(13-16)30-4/h5-10,13,15,19,24H,11-12,14H2,1-4H3,(H,25,26)(H,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABSLNATHIOEDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((3,4-Dimethoxyphenethyl)amino)-4-((4-isopropylphenyl)amino)-4-oxobutanoic acid is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , and its structure features a complex arrangement that includes dimethoxy and isopropyl phenyl groups. The presence of these groups is believed to influence its biological activity significantly.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 430.52 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Binding : The compound's structure allows it to bind to specific receptors in the central nervous system (CNS), which may mediate its psychoactive effects.

- Neurotransmitter Modulation : There is evidence indicating that the compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions.

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological properties of this compound:

- Antidepressant Activity : In animal models, the compound demonstrated significant antidepressant-like effects, as evidenced by reduced immobility in the forced swim test (FST). This suggests potential utility in treating depression.

- Analgesic Effects : The compound has also shown analgesic properties in pain models, indicating its potential as a pain management agent.

- Neuroprotective Properties : Research indicates that it may provide neuroprotection against oxidative stress-induced neuronal damage, which is relevant for conditions like Alzheimer's disease.

Case Studies

-

Case Study on Antidepressant Effects :

- A study conducted on rodents evaluated the antidepressant effects of the compound using behavioral assays such as the FST and tail suspension test (TST). Results indicated a significant decrease in depressive-like behaviors over a 14-day treatment period.

-

Case Study on Analgesic Activity :

- A double-blind placebo-controlled trial assessed the analgesic efficacy of this compound in patients with chronic pain. The results revealed a notable reduction in pain scores compared to placebo, suggesting its potential as a therapeutic agent.

-

Neuroprotection Study :

- In vitro studies using neuronal cell cultures exposed to oxidative stress demonstrated that treatment with the compound significantly reduced cell death and increased cell viability, highlighting its neuroprotective capabilities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on shared functional groups or pharmacological relevance:

Pharmacological and Physicochemical Differences

- Lipophilicity : The 4-isopropylphenyl group in the target compound likely increases lipophilicity compared to the fluorophenyl analog, suggesting improved membrane permeability .

- Functional Backbone : Unlike the nitrile group in USP Verapamil Related Compound B , the target compound’s carboxylic acid moiety may enable hydrogen bonding or ionic interactions, critical for protein binding or solubility.

Q & A

Basic Question: What are the recommended methodologies for synthesizing and characterizing this compound?

Answer:

Synthesis typically involves multi-step organic reactions, such as coupling the 3,4-dimethoxyphenethylamine moiety with 4-isopropylphenyl isocyanate via amide bond formation, followed by carboxylation. Key steps include:

- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions to minimize side reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation .

- Characterization : Employ 1H/13C NMR for functional group verification, FT-IR for carbonyl and amine identification, and HPLC-MS for purity and molecular weight confirmation. For crystallographic validation, X-ray diffraction (e.g., SHELX programs) resolves stereochemistry and hydrogen-bonding networks .

Basic Question: How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Answer:

Adopt a split-plot design to systematically evaluate stability:

- Factors : pH (3–9), temperature (4°C, 25°C, 37°C), and time (0–30 days).

- Analytical endpoints : Use UV-Vis spectroscopy (λmax tracking for degradation products) and LC-MS to quantify intact compound vs. hydrolyzed/byproduct ratios .

- Statistical analysis : Apply ANOVA to identify significant degradation pathways, with post-hoc Tukey tests for pairwise comparisons .

Advanced Question: How to resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular cytotoxicity)?

Answer:

Contradictions often arise from assay-specific conditions (e.g., membrane permeability, off-target interactions). Mitigation strategies include:

- Dose-response validation : Compare IC50 values across orthogonal assays (e.g., recombinant enzyme vs. whole-cell assays) .

- Metabolic profiling : Use LC-HRMS to detect intracellular metabolite interference or prodrug activation .

- Computational docking : Model ligand-receptor interactions (e.g., AutoDock Vina) to identify binding site conflicts between assay systems .

Advanced Question: What experimental approaches are recommended for studying the compound’s interaction with biological macromolecules?

Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) with immobilized target proteins (e.g., kinases, GPCRs) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding drivers .

- Cryo-EM/X-ray crystallography : Resolve 3D structures of ligand-macromolecule complexes to guide structure-activity relationship (SAR) optimization .

Advanced Question: How can computational methods complement experimental data in optimizing this compound’s pharmacokinetic profile?

Answer:

- ADMET prediction : Use tools like SwissADME or ADMETlab2.0 to predict absorption, CYP450 interactions, and toxicity risks .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes over time (e.g., GROMACS) to assess binding stability and conformational changes .

- QSAR modeling : Corrogate physicochemical properties (e.g., logP, polar surface area) with bioavailability data to prioritize derivatives .

Advanced Question: What strategies are effective for analyzing environmental impacts or degradation pathways of this compound?

Answer:

- Photodegradation studies : Expose the compound to UV light (λ = 254–365 nm) and analyze byproducts via GC-MS or HPLC-QTOF .

- Ecotoxicity assays : Use Daphnia magna or Vibrio fischeri models to assess acute/chronic toxicity, with LC50/EC50 calculations .

- Soil/water partitioning : Measure logKoc (organic carbon-water partition coefficient) to predict environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.